![molecular formula C15H20FN7 B6437564 N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine CAS No. 2549056-23-5](/img/structure/B6437564.png)
N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine
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Overview
Description
N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a piperazine ring substituted with a fluoropyrimidine moiety and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of 5-fluoropyrimidine with piperazine in the presence of a base such as potassium carbonate (K2CO3) in a solvent like chloroform (CHCl3) at room temperature . The resulting intermediate is then further reacted with ethylating agents to introduce the ethyl group, followed by purification steps to isolate the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-performance liquid chromatography (HPLC) and other analytical techniques would be essential for quality control.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Chemical Structure and Synthesis
N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine is characterized by a complex heterocyclic structure that includes a pyrimidine ring and a piperazine moiety. The synthesis typically involves multi-step organic reactions, where key intermediates are formed through reactions between 5-fluoropyrimidine and piperazine, followed by further modifications to yield the final compound.
The general synthetic route can be summarized as follows:
- Formation of the Fluoropyrimidine Intermediate : This can involve the reaction of pyrimidine precursors with fluorinating agents.
- Piperazine Ring Formation : The intermediate is reacted with a piperazine derivative.
- Final Modifications : Ethylation and other modifications are performed to obtain the target compound.
Medicinal Chemistry
This compound has shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
- Antiviral Properties : The compound's ability to interact with viral enzymes or receptors may provide avenues for antiviral drug development.
The compound is being investigated for its biological activities, including:
- Antimicrobial Effects : Studies have suggested that derivatives of this compound may possess antimicrobial properties, making them candidates for treating infections.
- Neuropharmacology : The interaction of this compound with neurotransmitter systems could lead to applications in neuropharmacology, particularly in treating disorders like depression or anxiety .
Chemical Biology
In chemical biology, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be utilized in:
Mechanism of Action
The mechanism of action of N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity, used in Alzheimer’s disease research.
5-fluoro-2-cyano pyrimidine: An intermediate used in the synthesis of kinase inhibitors.
Uniqueness
N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine stands out due to its unique combination of a fluoropyrimidine moiety and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a heterocyclic compound that exhibits significant potential in medicinal chemistry, particularly due to its biological activities. This article delves into its synthesis, biological mechanisms, and applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrimidine ring, which is integral to its biological activity. The synthesis typically involves multi-step organic reactions, including the reaction of 5-fluoropyrimidine with piperazine, followed by further reactions to yield the final product. Common solvents and catalysts used in the synthesis include dimethylformamide (DMF) and potassium carbonate (K2CO3) .
This compound interacts with various biological targets, which include:
1. Enzyme Inhibition:
The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, it targets plasmodial kinases such as PfGSK3 and PfPK6, which are crucial for the malaria parasite's lifecycle. The inhibition of these kinases can disrupt the parasite's development and replication .
2. Antiviral Activity:
Research indicates that compounds with similar structures can exhibit antiviral properties by targeting nucleotide biosynthesis pathways. The inhibition of these pathways can restrict viral replication, making such compounds candidates for antiviral drug development .
3. Antimicrobial Properties:
Preliminary studies suggest that this compound may possess antimicrobial activity, although specific mechanisms remain to be fully elucidated. Its structural similarities to known antimicrobial agents suggest potential efficacy against various pathogens .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of this compound:
Comparison with Similar Compounds
This compound can be compared with other pyrimidine derivatives:
Compound | Biological Activity | Target Pathway |
---|---|---|
5-Fluoropyrimidine derivatives | Anticancer | DNA synthesis inhibition |
Piperazine derivatives | Antidepressant/antipsychotic | Neurotransmitter modulation |
Pyrimidine derivatives | Antiviral/antimicrobial | Nucleotide metabolism |
This comparison underscores the unique properties of this compound, particularly its potential as a therapeutic agent in treating infectious diseases and cancer.
Properties
IUPAC Name |
N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN7/c1-3-18-13-8-11(2)20-15(21-13)23-6-4-22(5-7-23)14-12(16)9-17-10-19-14/h8-10H,3-7H2,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKMPBJZLZDRJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=NC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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